S-phenyl N-phenylcarbamothioate
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Overview
Description
S-phenyl N-phenylcarbamothioate is an organic compound with the molecular formula C13H11NOS. It is also known by other names such as S-phenyl N-(phenyl)thiocarbamate and carbanilic acid, thio-, S-phenyl ester . This compound is characterized by the presence of a thiocarbamate group, which is a functional group containing sulfur, nitrogen, and carbon atoms.
Preparation Methods
The synthesis of carbamothioic acid, phenyl-, S-phenyl ester can be achieved through various methods. One common synthetic route involves the reaction of phenyl isothiocyanate with phenol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired ester product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Carbamothioic acid, phenyl-, S-phenyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Carbamothioic acid, phenyl-, S-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocarbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of carbamothioic acid, phenyl-, S-phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The thiocarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Carbamothioic acid, phenyl-, S-phenyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl ester: This compound has a similar structure but lacks the sulfur atom present in carbamothioic acid, phenyl-, S-phenyl ester.
Phenylthiocarbamate: Another related compound, which also contains a thiocarbamate group but with different substituents.
The uniqueness of carbamothioic acid, phenyl-, S-phenyl ester lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
4910-32-1 |
---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
S-phenyl N-phenylcarbamothioate |
InChI |
InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) |
InChI Key |
UYPBGBOVAQEVJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |
Key on ui other cas no. |
4910-32-1 |
Origin of Product |
United States |
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